molecular formula C35H49NO11 B1683533 Yunaconitine CAS No. 70578-24-4

Yunaconitine

货号: B1683533
CAS 编号: 70578-24-4
分子量: 659.8 g/mol
InChI 键: LLEMSCWAKNQHHA-TYPGWQRDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Yunaconitine can be synthesized through a series of chemical reactions starting from its natural sources. The process involves the extraction of the compound from the powdered roots of Aconitum hemsleyanum or Aconitum geniculatum. The powdered roots are soaked in a sodium carbonate solution and then extracted with chloroform. The concentrated extracts are diluted with water and acidified with hydrochloric acid to isolate this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar extraction methods but on a larger scale. The roots are processed in large extraction tanks, and the solvents used are recycled to minimize waste. The final product is purified using chromatographic techniques to ensure high purity and consistency .

化学反应分析

Types of Reactions: Yunaconitine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Toxicological Implications

Clinical Poisoning Events
Yunaconitine is notorious for its association with poisoning cases, particularly due to its presence in herbal medicines containing Aconitum species. Recent studies have highlighted the metabolic interactions involving this compound and cytochrome P450 enzymes, specifically CYP3A4. Research indicates that CYP3A4 plays a critical role in the metabolism of this compound, with inhibition of this enzyme leading to increased toxicity and plasma exposure of the compound. Inhibition studies using ketoconazole demonstrated a significant reduction in the formation of this compound metabolites, correlating with heightened cardiotoxicity and neurotoxicity in animal models .

Detection Methods
The identification of this compound in biological fluids is crucial for diagnosing aconite poisoning. A study developed a group screening method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect this compound and related alkaloids in urine samples. This method proved effective in clinical investigations, confirming diagnoses of aconite poisoning based on positive urine findings . The sensitivity of this method allows for rapid detection, which is vital for timely medical intervention.

Pharmacological Applications

Potential Therapeutic Uses
Despite its toxicity, there is ongoing research into the pharmacological properties of this compound and its derivatives. Some studies suggest that compounds related to this compound may possess bioactive properties that could be harnessed therapeutically. For instance, certain Aconitum alkaloids have been observed to exhibit anti-inflammatory and cardioprotective effects, raising interest in their potential use in treating cardiovascular diseases .

Case Study 1: Herbal Medicine Poisoning

In a reported incident involving multiple patients who consumed a herbal remedy containing Aconitum, symptoms of poisoning were observed. Analysis revealed the presence of this compound in the implicated herbal product. The rapid identification of this alkaloid facilitated immediate medical treatment, underscoring the importance of accurate detection methods in clinical settings .

Case Study 2: Metabolic Interaction Study

A study investigated the metabolic pathways of this compound in human liver microsomes. The results indicated that this compound undergoes extensive metabolism primarily via CYP3A4, leading to the formation of various metabolites. This research emphasized the need for caution when co-administering medications that may inhibit CYP3A4, as this could exacerbate this compound's toxic effects .

Summary Table: Key Findings on this compound

Aspect Details
Chemical Nature A toxic alkaloid from Aconitum species
Primary Metabolism Enzyme CYP3A4
Toxicity Mechanism Increased cardiotoxicity and neurotoxicity upon CYP3A4 inhibition
Detection Method LC-MS/MS for urine samples
Clinical Implications Rapid diagnosis essential for effective treatment
Potential Therapeutic Uses Anti-inflammatory and cardioprotective properties under investigation

作用机制

Yunaconitine exerts its effects primarily by binding to voltage-gated sodium channels. This binding leads to the activation of these channels, causing a permanent influx of sodium ions into cells. This mechanism underlies its toxic, analgesic, and arrhythmogenic effects. The compound’s ability to modulate ion channels makes it a valuable tool in neuropharmacological research .

相似化合物的比较

Yunaconitine is structurally similar to other aconitine-like diester alkaloids, such as:

  • Aconitine
  • Hypaconitine
  • Mesaconitine
  • Bulleyaconitine

Uniqueness: What sets this compound apart is the presence of an α-hydroxyl group at the C-3 position, which influences its pharmacological activity and toxicity. This structural difference makes this compound a unique compound for studying the relationship between chemical structure and biological activity .

生物活性

Yunaconitine (YAC) is a potent alkaloid derived from the Aconitum plant, known for its significant biological activity and toxicity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and clinical implications associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a C19-norditerpenoid alkaloid. Its chemical structure features a unique arrangement that contributes to its biological activity. The molecular formula is C19H25NC_{19}H_{25}N, and it exhibits high lipophilicity, which facilitates its interaction with various biological membranes.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its action on ion channels and neurotransmitter systems. Key activities include:

  • Cardiotonic Effects : YAC has been shown to enhance cardiac contractility by modulating calcium ion influx through voltage-gated sodium channels. This mechanism can lead to increased myocardial contractility but also poses a risk of cardiotoxicity at higher concentrations .
  • Neurotoxic Effects : Research indicates that YAC can induce neurotoxicity in neuronal cell lines, leading to apoptosis and disruption of calcium homeostasis . This effect is particularly concerning in cases of overdose or poisoning.
  • Anti-inflammatory Properties : Some studies suggest that YAC may possess anti-inflammatory effects, although the mechanisms remain poorly understood .

The primary mechanisms through which this compound exerts its effects include:

  • Ion Channel Modulation : YAC interacts with sodium channels, leading to altered action potentials in cardiac and neuronal tissues. This interaction can result in both therapeutic benefits (increased contractility) and adverse effects (arrhythmias) depending on the concentration .
  • Metabolic Pathways : The metabolism of this compound is significantly influenced by cytochrome P450 enzymes, particularly CYP3A4. Variations in metabolic activity can lead to differences in toxicity and efficacy among individuals .

Toxicity and Clinical Implications

This compound is recognized for its high toxicity, which has been documented in various clinical cases. The following table summarizes key findings from case studies involving this compound poisoning:

Case StudySymptoms ObservedTreatment AdministeredOutcome
Case 1 Dizziness, vomiting, bradycardiaActivated charcoal, fluidsFull recovery
Case 2 Refractory cardiovascular instabilityICU support, inotropesStabilization achieved
Case 3 Neurological symptoms, hypotensionSupportive careImproved condition

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound. For example:

  • A study highlighted the neurotoxic effects of YAC on HT22 cells, demonstrating significant apoptosis via mitochondrial pathways .
  • Another investigation revealed the metabolic interactions involving CYP3A4 that can exacerbate poisoning risk through drug interactions .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Yunaconitine in plant extracts or biological samples?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is commonly used due to this compound’s absorbance profile. Validation should include calibration curves using certified reference standards, recovery tests for biological matrices (e.g., urine), and stability assessments under varying pH and temperature conditions . For plant extracts, consider solvent partitioning (e.g., ethanol or methanol) followed by column chromatography to isolate this compound from co-occurring alkaloids.

Q. How can researchers optimize solubility and stability of this compound in in vitro assays?

  • Answer : Prepare stock solutions in anhydrous DMSO under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous dilution, use PBS (pH 7.2) with ≤20% DMSO to maintain solubility (~0.2 mg/ml). Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks. Pre-test solubility in alternative solvents like dimethylformamide (DMF) for cell-based assays .

Q. What standardized protocols exist for assessing this compound’s antibacterial activity?

  • Answer : Use agar dilution or broth microdilution methods with Escherichia coli (IC₅₀ ~32 µg/ml) and Bacillus subtilis (IC₅₀ ~8 µg/ml) as model organisms. Include positive controls (e.g., ampicillin) and adjust inoculum density to 1–5 × 10⁵ CFU/ml. Report MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) values with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC₅₀ values across studies be systematically resolved?

  • Answer : Conduct meta-analyses to identify variables influencing discrepancies, such as:

  • Assay conditions : pH, temperature, and incubation time (e.g., iron-chelating activity IC₅₀ = 11.6 µg/ml under standardized Fe²⁺ concentrations).
  • Compound purity : Verify via HPLC-UV/MS (≥98% purity required for pharmacological studies).
  • Biological variability : Use isogenic cell lines or microbial strains to reduce genetic drift effects.
    Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure comparative analyses .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action as a metal chelator?

  • Answer :

  • Spectrophotometric titration : Measure Fe²⁺/Fe³⁺ binding affinity using UV-Vis spectroscopy.
  • X-ray crystallography : Resolve 3D structures of this compound-metal complexes.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interaction sites with metalloenzymes.
    Cross-validate findings with in vitro enzyme inhibition assays (e.g., horseradish peroxidase) .

Q. How should researchers design toxicity studies to address this compound’s safety profile in preclinical models?

  • Answer :

  • Acute toxicity : Administer escalating doses (1–100 mg/kg) in rodent models, monitoring renal/hepatic biomarkers (ALT, AST, BUN) over 14 days.
  • Metabolite profiling : Use LC-MS/MS to detect urinary this compound derivatives, as seen in clinical poisoning cases.
  • Histopathology : Examine cardiac and neuronal tissues for apoptosis markers (e.g., TUNEL staining).
    Follow OECD guidelines for dose-range finding and statistical power analysis .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from Aconitum species?

  • Answer :

  • Source authentication : DNA barcoding (e.g., ITS2, matK regions) to confirm plant species (e.g., A. carmichaelii vs. A. vilmorinianum).
  • Seasonal harvesting : Optimize extraction yields by collecting roots in autumn, when alkaloid content peaks.
  • Quality control : Implement NMR fingerprinting and reference standards for each batch .

Q. Methodological Considerations

Q. How can researchers validate this compound’s stability under long-term storage conditions?

  • Answer : Store lyophilized this compound at –20°C in amber vials with desiccants. Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. For DMSO stocks, aliquot to avoid freeze-thaw cycles and validate bioactivity retention using dose-response assays .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. For multi-variable experiments (e.g., cytotoxicity + chelation), apply two-way ANOVA with Tukey’s post-hoc test. Report effect sizes and p-values adjusted for multiple comparisons .

属性

CAS 编号

70578-24-4

分子式

C35H49NO11

分子量

659.8 g/mol

IUPAC 名称

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1

InChI 键

LLEMSCWAKNQHHA-TYPGWQRDSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

手性 SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

规范 SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Yunaconitine;  Guayewuanine B.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yunaconitine
Reactant of Route 2
Yunaconitine
Reactant of Route 3
Reactant of Route 3
Yunaconitine
Reactant of Route 4
Yunaconitine
Reactant of Route 5
Yunaconitine
Reactant of Route 6
Reactant of Route 6
Yunaconitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。